molecular formula C7H5BrN2 B1290493 2-(4-Bromopyridin-2-YL)acetonitrile CAS No. 312325-73-8

2-(4-Bromopyridin-2-YL)acetonitrile

Cat. No. B1290493
M. Wt: 197.03 g/mol
InChI Key: PGQNQSWJQOUINY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(4-Bromopyridin-2-YL)acetonitrile is C7H5BrN2 . The InChI code is 1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 , which provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(4-Bromopyridin-2-YL)acetonitrile is a white or pale yellow crystalline solid. It has a melting point of 84-86°C. The molecular weight is 197.03 .

Scientific Research Applications

Specific Scientific Field

The compound is used in the field of Medicinal Chemistry .

2. Comprehensive and Detailed Summary of the Application “2-(4-Bromopyridin-2-YL)acetonitrile” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been evaluated for their anti-fibrotic activities .

3. Detailed Description of the Methods of Application or Experimental Procedures The compound is used in the synthesis of novel heterocyclic compounds . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

4. Thorough Summary of the Results or Outcomes Obtained Fourteen compounds synthesized using “2-(4-Bromopyridin-2-YL)acetonitrile” were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety And Hazards

The safety information available indicates that 2-(4-Bromopyridin-2-YL)acetonitrile may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-bromopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQNQSWJQOUINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634145
Record name (4-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromopyridin-2-YL)acetonitrile

CAS RN

312325-73-8
Record name (4-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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